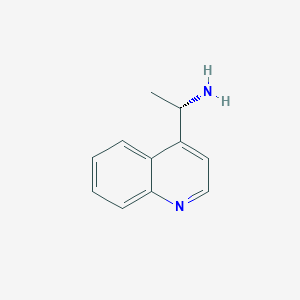
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, tert-butyldimethylsilyloxy, and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The piperidine ring can be constructed through cyclization reactions, and the tert-butyl group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the hydroxymethyl group can form hydrogen bonds with active site residues, while the tert-butyl and tert-butyldimethylsilyloxy groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(methyl)piperidine-1-carboxylate
- Tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(ethyl)piperidine-1-carboxylate
- Tert-butyl 3-(tert-butyldimethylsilyloxy)-5-(propyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack this functional group, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H35NO4Si |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H35NO4Si/c1-16(2,3)21-15(20)18-10-13(12-19)9-14(11-18)22-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3 |
InChI-Schlüssel |
IPOAEDZEWFWWSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4,4'-[1,4-butanediylbis(iminocarbonyl)]bis-, dimethyl ester](/img/structure/B8706237.png)
![N-[(5-bromo-3-thienyl)methyl]-N-methylbenzamide](/img/structure/B8706243.png)
![4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8706251.png)



![3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8706300.png)
![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)

amine](/img/structure/B8706321.png)
![3-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B8706328.png)

![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
